molecular formula C25H28ClN3O6S B12744552 Wxe6yaf4DH CAS No. 2305917-61-5

Wxe6yaf4DH

Cat. No.: B12744552
CAS No.: 2305917-61-5
M. Wt: 534.0 g/mol
InChI Key: NGWZTRKRXPSEPJ-LJQANCHMSA-N
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Description

2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)-: (commonly referred to by its Unique Ingredient Identifier, Wxe6yaf4DH) is a complex organic compound with a molecular formula of C25H28ClN3O6S and a molecular weight of 534.024 g/mol . This compound is characterized by its intricate structure, which includes a thiophene ring, a chlorinated phenyl group, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, the compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding studies .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

2305917-61-5

Molecular Formula

C25H28ClN3O6S

Molecular Weight

534.0 g/mol

IUPAC Name

5-chloro-N-(2-methyl-4-oxopentan-2-yl)-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H28ClN3O6S/c1-16(30)12-25(2,3)29(23(32)20-8-9-21(26)36-20)14-19-13-28(24(33)35-19)18-6-4-17(5-7-18)27-10-11-34-15-22(27)31/h4-9,19H,10-15H2,1-3H3/t19-/m1/s1

InChI Key

NGWZTRKRXPSEPJ-LJQANCHMSA-N

Isomeric SMILES

CC(=O)CC(C)(C)N(C[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl

Canonical SMILES

CC(=O)CC(C)(C)N(CC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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